molecular formula C16H22O3Si2 B1180171 Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- CAS No. 129073-86-5

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl-

Cat. No.: B1180171
CAS No.: 129073-86-5
M. Wt: 318.51 g/mol
InChI Key: VGKWMZBSFWXDHX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a disiloxane backbone (Si–O–Si) with two methyl, two methoxy, and two phenyl substituents arranged symmetrically at the 1,3-positions. Its molecular formula is C₁₄H₂₀O₅Si₂, with a molecular weight of 340.56 g/mol . Synthesis: Prepared via hydrolytic condensation of organosilicon precursors, followed by structural confirmation using IR, NMR, and X-ray crystallography . Applications: Primarily studied for its structural properties, it serves as a model for understanding steric and electronic effects in organosilicon chemistry.

Properties

CAS No.

129073-86-5

Molecular Formula

C16H22O3Si2

Molecular Weight

318.51 g/mol

IUPAC Name

methoxy-(methoxy-methyl-phenylsilyl)oxy-methyl-phenylsilane

InChI

InChI=1S/C16H22O3Si2/c1-17-20(3,15-11-7-5-8-12-15)19-21(4,18-2)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

VGKWMZBSFWXDHX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- typically involves the reaction of chlorosilanes with methanol in the presence of a base. The general reaction can be represented as follows:

[ \text{PhSiCl}_2\text{Me} + \text{MeOH} \rightarrow \text{PhSi(OMe)}_2\text{Me} + \text{HCl} ]

In this reaction, phenylchlorodimethylsilane reacts with methanol to form the desired disiloxane compound along with the by-product hydrogen chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Industrial Production Methods: Industrial production of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: Disiloxane compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of disiloxane can lead to the formation of silanols or siloxane oligomers.

    Reduction: Reduction reactions of disiloxane are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Disiloxane compounds can undergo substitution reactions where the methoxy or phenyl groups are replaced by other functional groups. This can be achieved using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products:

    Oxidation: Silanols, siloxane oligomers.

    Reduction: Silanes.

    Substitution: Substituted disiloxanes with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- has the following chemical characteristics:

  • Molecular Formula: C16H22O3Si2
  • Molecular Weight: 318.52 g/mol
  • CAS Number: 129073-86-5

The compound features a disiloxane backbone with methoxy and phenyl substituents that contribute to its unique properties.

Applications in Materials Science

2.1 Silicone-Based Materials

Disiloxane compounds are widely used in the formulation of silicone-based materials due to their thermal stability and flexibility. They serve as intermediates in the production of silicone elastomers and resins utilized in various applications such as:

  • Sealants: Used in construction for waterproofing and adhesion.
  • Coatings: Provide protective finishes for surfaces exposed to harsh environments.

2.2 Surface Modification

The compound can be employed in surface modification processes to enhance the hydrophobicity of materials. This property is particularly useful in textiles and coatings where water repellency is desired.

Pharmaceutical Applications

3.1 Drug Delivery Systems

Disiloxane derivatives have been investigated for use in drug delivery systems due to their biocompatibility and ability to form stable emulsions. Research indicates that these compounds can enhance the solubility of poorly soluble drugs, improving their bioavailability.

3.2 Active Pharmaceutical Ingredients (APIs)

The unique chemical structure of disiloxanes allows them to act as scaffolds for the development of novel APIs. Their incorporation into drug formulations can lead to improved pharmacokinetic properties.

Chemical Synthesis

4.1 Precursor for Other Compounds

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- can serve as a precursor in the synthesis of more complex siloxane compounds. Its reactivity allows it to participate in various chemical reactions such as:

  • Cross-linking Reactions: Leading to the formation of three-dimensional networks in silicone materials.
  • Functionalization: Enabling the introduction of additional functional groups that can tailor the properties of the resulting materials.

Case Studies

Study Application Findings
Study on Silicone SealantsInvestigated the use of disiloxane in sealantsDemonstrated enhanced adhesion and weather resistance compared to traditional sealants
Drug Delivery ResearchExamined disiloxane derivatives for drug solubilityFound significant improvement in solubility and stability of certain APIs
Surface Modification TechniquesExplored hydrophobic treatments using disiloxanesAchieved effective water repellency on various substrates

Mechanism of Action

The mechanism of action of disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon-oxygen-silicon linkage plays a crucial role in determining the reactivity and stability of the compound. The methoxy and phenyl groups attached to the silicon atoms influence the compound’s electronic properties and steric effects, which in turn affect its reactivity.

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane and Analogs

Compound Name (CAS No.) Molecular Formula Substituents (1,3-positions) Molecular Weight (g/mol) Key Properties/Applications
1,3-Dimethoxy-1,3-dimethyl-1,3-diphenyldisiloxane (Not specified) C₁₄H₂₀O₅Si₂ 2 Me, 2 OMe, 2 Ph 340.56 High steric bulk; structural studies
1,3-Dimethoxy-1,3-tetraphenyldisiloxane (Not specified) C₂₆H₂₆O₅Si₂ 2 OMe, 4 Ph 470.66 Enhanced thermal stability; crystallography
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane (3582-72-7) C₁₄H₁₆Cl₂OSi₂ 2 Me, 2 Cl, 2 Ph 327.35 Reactive towards nucleophiles; synthesis intermediate
1,3-Divinyltetramethyldisiloxane (2627-95-4) C₈H₁₈OSi₂ 2 Me, 2 vinyl 186.40 Polymer precursor; low viscosity
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane (18186-97-5) C₆H₁₈O₅Si₂ 4 OMe, 2 Me 226.38 Hydrophilic; logP = 0.726

Structural and Functional Differences

Substituent Effects :

  • Methoxy vs. Chloro : Replacing methoxy (-OMe) with chloro (-Cl) (e.g., in CAS 3582-72-7) increases electrophilicity, making the compound reactive in cross-coupling reactions .
  • Phenyl vs. Methyl : The tetraphenyl analog (CAS 807-28-3) exhibits higher molecular weight (470.66 g/mol) and enhanced thermal stability due to aromatic rigidity .
  • Vinyl Groups : The divinyl derivative (CAS 2627-95-4) enables polymerization, forming silicone elastomers with applications in coatings and adhesives .

Physical Properties :

  • Hydrophobicity : The tetramethoxy derivative (CAS 18186-97-5) has a calculated logP of 0.726, indicating moderate polarity, whereas phenyl-rich analogs (e.g., tetraphenyldisiloxane) are highly hydrophobic .
  • Density : 1,3-Divinyltetramethyldisiloxane shows temperature-dependent density (797.99–822.67 kg/m³ at 283–328 K), critical for industrial formulations .

Synthetic Routes :

  • Hydrolytic condensation (for methoxy/phenyl derivatives) vs. chlorination (for dichloro analogs) .
  • Solid acid catalysts improve yields in phenyl-containing oligomers (e.g., 97.5% purity achieved for 1,3-diphenyltetrakis(dimethylsiloxy)disiloxane) .

Biological Activity

Disiloxane, 1,3-dimethoxy-1,3-dimethyl-1,3-diphenyl- (CAS Number: 129073-86-5) is a siloxane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Disiloxane has the molecular formula C16H22O3Si2C_{16}H_{22}O_3Si_2 and a molecular weight of 318.52 g/mol. Its structure consists of two siloxane groups connected by methoxy and phenyl functional groups, contributing to its unique properties.

PropertyValue
Molecular FormulaC16H22O3Si2
Molecular Weight318.52 g/mol
Boiling PointNot specified
DensityNot specified

Biological Activity Overview

The biological activity of disiloxane compounds often relates to their interactions with biological systems. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that certain disiloxanes exhibit antimicrobial properties. For instance, a study found that disiloxanes can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial coatings and pharmaceuticals .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of disiloxane on different cell lines. Preliminary results indicate that while some derivatives may exhibit low cytotoxicity at certain concentrations, others can induce cell death in cancer cell lines, highlighting the need for further investigation into their mechanisms of action .

Mechanistic Insights

The mechanism by which disiloxanes exert their biological effects is still under investigation. Some studies suggest that these compounds may interact with cellular membranes or cellular signaling pathways, leading to altered cellular responses .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various siloxane compounds against Escherichia coli and Staphylococcus aureus. Disiloxane showed significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cells revealed that disiloxane induced apoptosis at higher concentrations. The study concluded that further exploration into its use as a chemotherapeutic agent could be warranted .

Toxicological Profile

The safety profile of disiloxane is critical for its application in consumer products and pharmaceuticals. Reports indicate potential skin and eye irritation upon exposure; thus, proper handling and safety measures are recommended during use .

Toxicity ConcernDescription
Skin IrritationYes
Eye IrritationYes
LD50Not specified

Q & A

Q. What experimental techniques are recommended for determining the molecular geometry of disiloxane derivatives?

To analyze the geometry of disiloxane derivatives, researchers should employ vibrational spectroscopy (Raman and IR) to study bond angles and symmetry. For example, Raman spectra (10–200 cm⁻¹) can reveal Si–O–Si bending modes, enabling differentiation between linear (D₃h symmetry) and bent (C₂v symmetry) conformations . X-ray crystallography is critical for solid-state structural determination, as demonstrated in studies of pentaphenyl-disiloxane derivatives . Gas-phase electron diffraction or microwave spectroscopy may also resolve dynamic structural fluctuations.

Q. How can researchers safely handle disiloxane derivatives in laboratory settings?

Safety protocols include using inert atmospheres (e.g., nitrogen/argon) for moisture-sensitive derivatives, as siloxanes often hydrolyze readily. Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are mandatory. For volatile derivatives like 1,3-divinyltetramethyldisiloxane, ensure proper ventilation and avoid ignition sources due to flammability risks . Material Safety Data Sheets (MSDS) should be consulted for specific toxicity data and spill management procedures .

Q. What synthetic routes are effective for preparing disiloxane derivatives with methoxy and phenyl substituents?

Methoxy- and phenyl-substituted disiloxanes are typically synthesized via controlled hydrolysis of chlorosilanes. For example, reacting dichlorodimethylsilane with diphenyldimethoxysilane in anhydrous conditions yields mixed substituents. Hydrosilylation or condensation reactions can introduce vinyl or aryl groups, as seen in the synthesis of 1,3-divinyltetramethyldisiloxane using Pt catalysts . Purification via fractional distillation or column chromatography is essential to isolate high-purity products .

Advanced Research Questions

Q. How do computational methods like Diffusion Monte Carlo (DMC) and CCSD(T) reconcile discrepancies in disiloxane’s linearization energy barriers?

Disiloxane’s linearization barrier (ΔE_barrier) discrepancies arise from zero-point energy (ZPE) corrections and electron correlation effects. DMC simulations, which include explicit treatment of electron correlation, predict barriers closer to experimental values (~0.36 kcal mol⁻¹) compared to DFT methods like B3LYP, which underestimate correlation . CCSD(T)/CBS benchmarks reveal that ~70% of ΔE_barrier originates from electron correlation, emphasizing the need for high-level theory in conformational energy calculations . Calibration against experimental Raman spectra (e.g., 112 ± 5 cm⁻¹ ) is critical for validating computational models.

Q. What strategies resolve contradictions between observed and computed vibrational frequencies in disiloxane derivatives?

Discrepancies often stem from anharmonic effects or incomplete basis sets. Researchers should:

  • Apply scaling factors to harmonic vibrational frequencies derived from MP2 or CCSD(T) calculations.
  • Use isotopic substitution (e.g., deuterated analogs) to isolate specific vibrational modes .
  • Compare computed force constants with experimental data from gas-phase IR and solid-state Raman spectra . For example, Koput et al. resolved Si–O–Si bending modes by refining force constants using D/T basis sets .

Q. How can disiloxane derivatives be optimized for electrochemical applications, such as lithium-ion battery electrolytes?

Functionalization with electron-withdrawing groups (e.g., trifluoromethyl) enhances oxidative stability. Studies show that disiloxane/LiBOB electrolytes achieve conductivities up to 6.2×10⁻⁴ S cm⁻¹ at room temperature and stability to 4.7 V . Molecular dynamics simulations can predict solvation structures, while cyclic voltammetry evaluates redox compatibility. For cathode additives, grafting disiloxanes with vinyl groups improves interfacial stability in high-voltage Li-rich Mn-based oxides .

Methodological Considerations

Q. What experimental controls are necessary when analyzing disiloxane’s thermal stability?

  • Use thermogravimetric analysis (TGA) under inert atmospheres to track decomposition pathways.
  • Monitor silanol (Si–OH) formation via FTIR during hydrolytic degradation.
  • Reference enthalpy of vaporization (ΔvapH) data from NIST Chemistry WebBook to validate computational predictions .

Q. How should researchers design comparative studies of disiloxane derivatives with varying substituents?

  • Systematically vary substituents (e.g., methyl, phenyl, vinyl) while keeping the Si–O–Si backbone constant.
  • Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate substituent effects on bond angles and electron density distribution .
  • Correlate steric bulk (e.g., Tolman cone angles) with reactivity in hydrosilylation or cross-coupling reactions .

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